BenchChemオンラインストアへようこそ!

Protac-I

Targeted Protein Degradation Chemical Biology Proof-of-Concept Study

PROTAC-I is the foundational PROTAC molecule, proven to recruit SCFβ-TRCP E3 ligase to MetAP-2 for catalytic protein degradation. This first-in-class degrader offers event-driven pharmacology distinct from occupancy-driven inhibitors like ovalicin or fumagillin. It is essential as a historical benchmark for modern PROTAC development, an orthogonal control for CRBN/VHL-based degraders, and a validated tool for biochemical ubiquitination studies in cell-free systems. Ensure your targeted protein degradation research starts with the original degrader.

Molecular Formula C52H74N4O10S
Molecular Weight 947.2 g/mol
Cat. No. B14747884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac-I
Molecular FormulaC52H74N4O10S
Molecular Weight947.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOCCCCC4CC5=C(C=CC(=C5)O)C6C4C7CCC(C7(CC6)C)O)O
InChIInChI=1S/C52H74N4O10S/c1-33-47(67-32-54-33)35-11-9-34(10-12-35)29-53-49(61)43-28-39(58)30-56(43)50(62)48(51(2,3)4)55-45(60)31-66-25-24-65-23-22-64-21-20-63-19-7-6-8-36-26-37-27-38(57)13-14-40(37)41-17-18-52(5)42(46(36)41)15-16-44(52)59/h9-14,27,32,36,39,41-44,46,48,57-59H,6-8,15-26,28-31H2,1-5H3,(H,53,61)(H,55,60)/t36-,39-,41-,42+,43+,44+,46-,48-,52+/m1/s1
InChIKeyAMIXLHOERNJPME-NFKZCJKKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC-I: The Foundational Proteolysis-Targeting Chimera (PROTAC) Molecule


PROTAC-I (also known as Protac-1 or protein-targeting chimeric molecule 1) is a heterobifunctional small molecule comprising an IκBα phosphopeptide ligand for the E3 ubiquitin ligase SCFβ-TRCP and an ovalicin ligand that binds the target protein methionine aminopeptidase-2 (MetAP-2) [1]. It is the first-in-class PROTAC molecule, designed to artificially induce the ubiquitination and proteasomal degradation of a target protein, establishing the foundational mechanism for the entire field of targeted protein degradation (TPD) [1]. Its chemical structure is defined by CAS Number 1448189-04-5 and a molecular weight of 947.23 g/mol .

Why PROTAC-I's First-in-Class Mechanism Prevents Direct Substitution with Small Molecule Inhibitors


Substituting PROTAC-I with a traditional small molecule inhibitor of MetAP-2, such as ovalicin or fumagillin, would fundamentally alter the experimental outcome. While an inhibitor only blocks the active site of its target protein, PROTAC-I engages the ubiquitin-proteasome system (UPS) to catalytically destroy the entire MetAP-2 protein [1]. This event-driven pharmacology results in a more profound and sustained loss of protein function, including all potential scaffolding roles, and has a distinct kinetics profile compared to occupancy-driven inhibition [2]. Therefore, using an inhibitor instead of PROTAC-I would test inhibition, not degradation, making them non-interchangeable tools for studying protein function or validating therapeutic hypotheses.

Quantitative Evidence for PROTAC-I's Differentiation as a Tool Compound


Foundational Proof-of-Concept: PROTAC-I Induces Target Degradation in a Cell-Free System, Unlike Parent Inhibitors

In a cell-free Xenopus egg extract model, PROTAC-I is the only molecule in its class demonstrated to tether MetAP-2 to the SCFβ-TRCP E3 ligase complex, resulting in proteasome-dependent ubiquitination and degradation of the target protein [1]. The parent inhibitor, ovalicin, which constitutes one ligand of PROTAC-I, only binds to MetAP-2 but does not induce its degradation. This is the seminal evidence differentiating PROTAC-I's mechanism from simple inhibition [1].

Targeted Protein Degradation Chemical Biology Proof-of-Concept Study

Historical Context: PROTAC-I's E3 Ligase Utilization Differs from Modern Degraders, Informing Experimental Design

PROTAC-I utilizes the SCFβ-TRCP E3 ligase, a distinct ligase from the cereblon (CRBN) and von Hippel-Lindau (VHL) E3 ligases that are predominantly recruited by modern clinical-stage PROTACs like ARV-471 and ARV-110 [1]. This difference is critical for experimental design, as it allows for orthogonal control studies to rule out E3 ligase-specific artifacts and confirms that the degradation of MetAP-2 is not limited to a single ligase system [2].

PROTAC Design E3 Ligase Historical Analysis

Broad-Spectrum Ligand Validation: PROTAC-I Targets Steroid Hormone Receptors, a Class with High Therapeutic Interest

Vendor documentation and associated patents identify PROTAC-I as a broad-spectrum degrader of steroid hormone receptors, including the estrogen receptor (ER), making it a versatile tool for studying this therapeutically important class of proteins [1]. This contrasts with more modern, highly selective ER degraders like ARV-471 (DC50 ~2 nM) or ERD-308 (DC50 0.17-0.43 nM) [2]. While PROTAC-I lacks published DC50 values in these sources, its early, broad-targeting design provides a useful comparator for evaluating the selectivity profiles of more advanced clinical candidates.

Endocrinology Oncology PROTAC Tool Compound

Key Research Applications for PROTAC-I as a Foundational and Control Compound


Mechanistic Studies of Ubiquitin-Dependent Proteolysis

Use PROTAC-I in cell-free systems (e.g., Xenopus egg extracts) to investigate the fundamental biochemistry of ubiquitination and proteasomal degradation. Its ability to recruit the SCFβ-TRCP E3 ligase to MetAP-2 provides a well-characterized model system for studying ternary complex formation and the catalytic turnover of degraders [1].

Orthogonal Control for Modern PROTAC Experiments

Utilize PROTAC-I as a negative or orthogonal control in experiments with CRBN- or VHL-based PROTACs. Since PROTAC-I operates via a distinct E3 ligase (SCFβ-TRCP), a lack of degradation with PROTAC-I but degradation with a CRBN/VHL PROTAC confirms that the observed effect is not a general consequence of E3 ligase engagement but specific to the target protein and ligase pair [2].

Benchmarking the Evolution of PROTAC Design and Selectivity

Employ PROTAC-I as a historical benchmark to compare the potency and selectivity of modern PROTACs. Studies can contrast the broad steroid hormone receptor degradation profile of this first-generation molecule with the high potency and selectivity of clinical candidates like ARV-471 or ARD-2051, highlighting the advancements in linker and ligand design over two decades [3][4].

Quote Request

Request a Quote for Protac-I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.